

What are the physical and chemical properties of Lysophosphatidylcholine C19:0?

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Compound of Interest

Compound Name: Lysophosphatidylcholine C19:0

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An In-depth Technical Guide to Lysophosphatidylcholine C19:0

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysophosphatidylcholine C19:0 (LPC C19:0), systematically known as 1-nonadecanoyl-2-hydroxy-sn-glycero-3-phosphocholine, is a specific lysophospholipid containing a saturated fatty acid with 19 carbon atoms. Lysophospholipids are increasingly recognized for their roles as signaling molecules in a variety of physiological and pathological processes. This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of LPC C19:0, with a focus on presenting quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways and experimental workflows.

Physical and Chemical Properties

LPC C19:0 is a white to off-white crystalline solid. While a specific melting point is not readily available in the reviewed literature, its physical and chemical characteristics are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C27H56NO7P	[1]
Molecular Weight	537.71 g/mol	[2]
Appearance	White to off-white crystalline solid	[3]
Solubility	Sparingly soluble in ethanol, DMSO, and dimethylformamide. Approximately 2 mg/mL in PBS (pH 7.2). Soluble in a 2:1 chloroform:methanol mixture.	[1][3]
Storage and Stability	Store as a solid at -20°C for up to one year. Aqueous solutions are not recommended for storage for more than one day.	[3]

Experimental Protocols

Synthesis of Lysophosphatidylcholine C19:0 (General Protocol)

The chemical synthesis of lysophosphatidylcholines can be challenging due to potential acyl migration. A general chemo-enzymatic approach is often employed.

Materials:

- sn-glycero-3-phosphocholine (GPC)
- Nonadecanoic acid (C19:0)
- Immobilized lipase (e.g., from *Candida antarctica*)
- Anhydrous organic solvent (e.g., 2-methyl-2-butanol)
- Molecular sieves

- Purification system (e.g., HPLC)

Procedure:

- Preparation of Reactants: Dry sn-glycero-3-phosphocholine (GPC) and nonadecanoic acid under vacuum.
- Enzymatic Esterification: Suspend the dried GPC and nonadecanoic acid in an anhydrous organic solvent containing molecular sieves.
- Add immobilized lipase to the reaction mixture.
- Incubate the reaction at a controlled temperature (e.g., 40-60°C) with constant stirring.
- Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Termination and Purification: Once the reaction is complete, filter off the enzyme. The crude product is then purified using silica gel chromatography or preparative HPLC to isolate the 1-nonadecanoyl-2-hydroxy-sn-glycero-3-phosphocholine.

Purification by High-Performance Liquid Chromatography (HPLC)

A general reverse-phase HPLC method can be adapted for the purification of LPC C19:0.

Instrumentation and Columns:

- HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).
- C18 reverse-phase column.

Mobile Phase:

- A gradient of methanol and water, or acetonitrile and water, often with a modifier like formic acid or ammonium acetate to improve peak shape.

General Procedure:

- Dissolve the crude LPC C19:0 in the initial mobile phase solvent.
- Inject the sample onto the C18 column.
- Elute with a linear gradient of the organic solvent.
- Monitor the elution profile and collect the fraction corresponding to LPC C19:0.
- Evaporate the solvent from the collected fraction to obtain the purified product.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Biological Activities and Signaling Pathways

Lysophosphatidylcholine C19:0 has been shown to be biologically active, notably in stimulating the secretion of the pro-inflammatory cytokine Interleukin-1 beta (IL-1 β).[\[2\]](#) This activity is mediated through its interaction with specific cell surface receptors, including G protein-coupled receptors (GPCRs) and Toll-like receptors (TLRs).[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

IL-1 β Secretion Assay

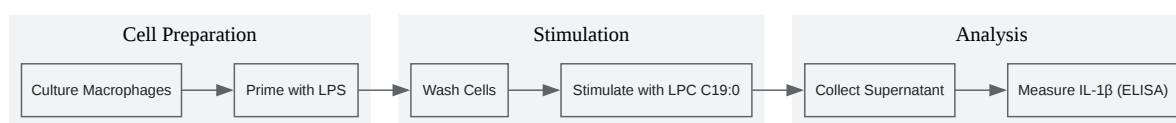
This protocol outlines a general method to assess the ability of LPC C19:0 to induce IL-1 β secretion from macrophages.

Materials:

- Macrophage cell line (e.g., THP-1 or primary macrophages)
- LPS (Lipopolysaccharide)
- **Lysophosphatidylcholine C19:0**
- Cell culture medium (e.g., RPMI 1640)
- Fetal Bovine Serum (FBS)
- Penicillin/Streptomycin
- Human IL-1 β ELISA kit

Experimental Workflow:

- Cell Culture and Priming:
 - Culture macrophages in complete medium.
 - Prime the cells with a low concentration of LPS (e.g., 100 ng/mL) for 3-4 hours to induce the expression of pro-IL-1 β .[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)
- Stimulation with LPC C19:0:
 - Wash the primed cells to remove LPS.
 - Treat the cells with varying concentrations of LPC C19:0 for a specified time (e.g., 1-24 hours).
- Sample Collection:
 - Collect the cell culture supernatant.
- Quantification of IL-1 β :
 - Measure the concentration of secreted IL-1 β in the supernatant using a human IL-1 β ELISA kit according to the manufacturer's instructions.



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Workflow for IL-1 β Secretion Assay.

G Protein-Coupled Receptor (GPCR) Signaling

LPCs are known to activate GPCRs, leading to downstream signaling cascades. A common method to assess GPCR activation is to measure changes in intracellular calcium levels.[\[17\]](#)
[\[18\]](#)

Experimental Workflow:

- Cell Preparation and Dye Loading:
 - Culture cells expressing the target GPCR (e.g., G2A).
 - Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
- Stimulation and Measurement:
 - Establish a baseline fluorescence reading.
 - Add LPC C19:0 to the cells.
 - Monitor the change in fluorescence over time using a fluorescence plate reader or microscope. An increase in fluorescence indicates an influx of intracellular calcium, signifying GPCR activation.
- Data Analysis:
 - Quantify the change in fluorescence intensity to determine the extent of receptor activation.



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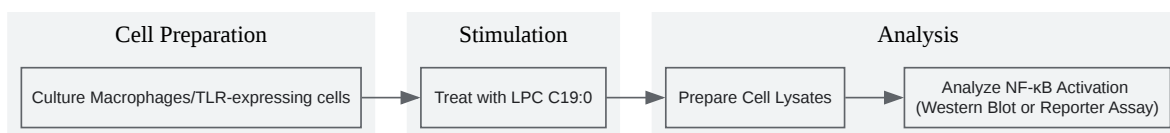
Workflow for GPCR Activation Assay.

Toll-Like Receptor (TLR) Signaling

LPCs can also modulate TLR signaling pathways. Activation of TLRs often leads to the activation of downstream transcription factors like NF- κ B.

Experimental Workflow:

- Cell Culture and Transfection (if necessary):
 - Use macrophage cell lines or cells transfected to express specific TLRs (e.g., TLR2 or TLR4).
- Stimulation:
 - Treat the cells with LPC C19:0. A positive control, such as LPS for TLR4, should be included.
- Analysis of NF- κ B Activation:
 - Western Blot: Prepare nuclear and cytosolic extracts from the cells. Perform Western blotting to detect the translocation of NF- κ B (p65 subunit) from the cytosol to the nucleus.
 - Reporter Assay: Use cells co-transfected with a TLR and an NF- κ B-luciferase reporter construct. Measure luciferase activity to quantify NF- κ B activation.[\[10\]](#)[\[19\]](#)

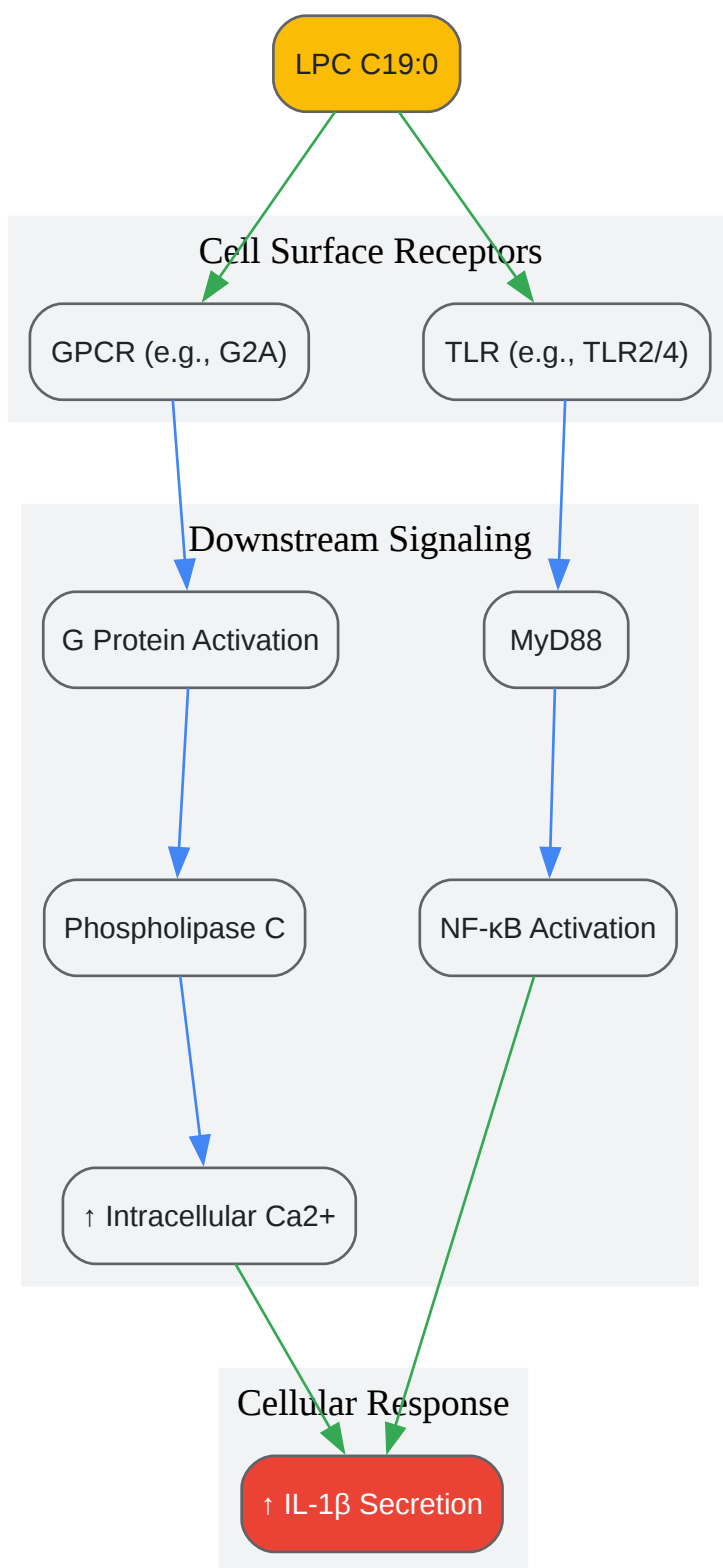


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Workflow for TLR Signaling Analysis.

Signaling Pathways

LPC C19:0, like other LPCs, is believed to exert its effects through a complex interplay of signaling pathways. Upon binding to its receptors, it can initiate a cascade of intracellular events.



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Simplified Signaling Pathway of LPC C19:0.

Conclusion

Lysophosphatidylcholine C19:0 is a bioactive lipid with defined physical and chemical properties and the ability to modulate key inflammatory signaling pathways. This guide provides a foundational understanding for researchers and professionals in drug development. Further investigation into its specific mechanisms of action and the development of standardized protocols will be crucial for elucidating its full therapeutic potential.

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